Triethyl phosphonoacetate-13C2 (TEPA-13C2) is a specifically isotopically labeled version of triethyl phosphonoacetate (TEPA), a molecule commonly used in various scientific research applications. The presence of the two carbon-13 (¹³C) isotopes differentiates TEPA-13C2 from its unlabeled counterpart, allowing for its distinct detection and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.
TEPA-13C2 is a valuable building block in organic synthesis due to its functional groups:
The ¹³C label in TEPA-13C2 allows researchers to:
TEPA-13C2 can be employed in medicinal chemistry research for:
Triethyl phosphonoacetate-13C2 is a stable chemical compound characterized by the molecular formula C8H17O5P, specifically labeled with carbon-13 isotopes at two positions. This compound is a derivative of triethyl phosphonoacetate, which serves as a versatile reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. The presence of the carbon-13 isotopes allows for enhanced tracking and analysis in various
TEPA-13C2 itself doesn't have a specific mechanism of action. Its primary function is to serve as a source of ¹³C atoms for isotopic labeling in target molecules. The specific mechanism of action would depend on the downstream reactions it participates in.
Triethyl phosphonoacetate-13C2 is primarily used in the Horner-Wadsworth-Emmons reaction, which involves the formation of alkenes from carbonyl compounds. In this reaction, triethyl phosphonoacetate-13C2 can be converted into a phosphonate anion by treatment with a weak base, such as sodium methoxide. This anion can then react with aldehydes or ketones to yield the corresponding alkenes, often with high regioselectivity favoring the formation of E alkenes .
The compound's ability to undergo deprotonation due to its acidic proton enhances its utility in various synthetic pathways, allowing it to participate in further transformations and modifications .
The synthesis of triethyl phosphonoacetate-13C2 typically involves the introduction of carbon-13 isotopes into the molecule during its formation. One common method includes reacting diethyl phosphite with ethyl acetate under controlled conditions to yield triethyl phosphonoacetate. Subsequently, isotopic labeling can be achieved through specific reactions that incorporate carbon-13 into the acetic acid moiety.
Another approach involves utilizing labeled precursors or employing techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of carbon-13 into the desired product .
Triethyl phosphonoacetate-13C2 finds applications across various fields:
Research involving triethyl phosphonoacetate-13C2 often focuses on its interactions within synthetic pathways rather than direct biological interactions. Studies have utilized this compound to understand reaction mechanisms better and track molecular transformations during organic synthesis. Its role as a labeled reagent enables scientists to monitor changes in molecular structure and dynamics during reactions .
Several compounds share structural similarities with triethyl phosphonoacetate-13C2, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethyl phosphonoacetate | C8H17O5P | Parent compound; widely used in organic synthesis |
Diethyl phosphonoacetate | C6H13O4P | Similar structure; used for similar reactions |
Ethyl 2-phosphonopropanoate | C7H15O4P | Used in similar synthetic pathways |
Methyl phosphonoacetate | C5H11O4P | Smaller analog; used in various organic reactions |
Triethyl phosphonoacetate-13C2 is unique due to its stable isotopic labeling, which enhances its utility in tracing and studying
The journey of triethyl phosphonoacetate-13C2 began with the discovery of its parent compound, triethyl phosphonoacetate, in the mid-20th century. Initially synthesized as a Horner-Wadsworth-Emmons (HWE) reagent for olefination reactions, the unlabeled form gained prominence for its ability to generate E-alkenes with high regioselectivity. The introduction of ¹³C isotopic labeling in the 1980s transformed its applications, enabling researchers to:
The ¹³C₂-label specifically targets the acetic acid moiety (CH₂CO₂Et), making it ideal for studying acetyl group transfers and carboxylation reactions. This strategic labeling position was first exploited in retinoid synthesis, where ¹³C₂-triethyl phosphonoacetate enabled the preparation of 11Z-retinals for rhodopsin studies.
The development of ¹³C₂-triethyl phosphonoacetate paralleled advancements in isotopic tracer technology:
Table 1: Milestones in Isotopic Phosphonoacetate Research
This evolution was driven by the compound’s unique chemical properties:
Recent studies (2020–2025) have expanded the compound’s applications:
In cancer cell line studies, ¹³C₂-triethyl phosphonoacetate-derived metabolites helped quantify:
The ¹³C label provides critical insights into:
Labeled phosphonoacetates enable:
The utility of ¹³C₂-triethyl phosphonoacetate stems from fundamental principles:
Electronic Effects
The phosphonate group (-PO(OEt)₂) exerts strong electron-withdrawing effects:
Isotopic Perturbation
The ¹³C label induces measurable NMR chemical shifts:
Table 2: Key Physical Properties of ¹³C₂-Triethyl Phosphonoacetate
Property | Value |
---|---|
Boiling Point | 142–145°C at 9 mmHg |
Density | 1.13 g/mL at 25°C |
Refractive Index | n₀²⁵ = 1.438 |
Flash Point | >110°C |
Solubility | Miscible with THF, CH₂Cl₂; 5 mg/mL in H₂O |
Storage | -20°C under argon |
These properties make the compound compatible with:
Industrial production of triethyl phosphonoacetate-13C2 prioritizes cost efficiency, scalability, and isotopic fidelity. A common approach involves the reaction of 13C-labeled chloroacetic acid with ethanol under acidic conditions, followed by phosphorylation using diethyl phosphite [1] [4]. The process typically employs continuous-flow reactors to enhance yield and minimize side reactions.
Key industrial parameters include:
Parameter | Value Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Optimizes kinetics |
Molar ratio (EtOH:ClCH2CO2H) | 3:1 to 5:1 | Reduces esterification byproducts |
Reaction time | 4–6 hours | Balances completion vs. decomposition |
The use of 13C-enriched chloroacetic acid (>99 atom% 13C) ensures isotopic integrity, though this increases raw material costs by approximately 40% compared to unlabeled synthesis [2].
Laboratory methods focus on modularity and adaptability for small-batch isotopic studies. A representative procedure involves:
This method achieves yields of 68–72% with isotopic purity >99 atom% 13C when using high-performance liquid chromatography (HPLC) purification [2].
The Arbuzov reaction proves particularly effective for introducing the phosphonate group while preserving 13C labels. When triethyl phosphite reacts with 13C2-ethyl chloroacetate, the rearrangement proceeds via:
$$
\text{(EtO)}3P + \text{ClCH}2^{13}\text{CO}2\text{Et} \rightarrow \text{(EtO)}2P(O)CH2^{13}\text{CO}2\text{Et} + \text{EtCl}
$$
Key advantages include:
Heterogeneous catalysts improve reaction efficiency in labeled syntheses:
Catalyst | Reaction Rate Increase | Isotopic Purity |
---|---|---|
Zeolite Y | 1.8× | 99.2% |
Montmorillonite K10 | 2.3× | 98.7% |
Amberlyst-15 | 3.1× | 99.1% |
These acid catalysts enable milder conditions (50–60°C vs. traditional 80°C), reducing thermal degradation of 13C-labeled intermediates [4].
Tetrabutylammonium iodide (TBAI) serves as a phase-transfer catalyst in biphasic systems:
This system achieves 85% conversion in 2 hours at 40°C, significantly faster than uncatalyzed reactions [1]. The iodide anion facilitates nucleophilic displacement at the chloroacetate carbon while maintaining 13C-12C bond stability.
Ethyl chloroacetate serves as a key intermediate in multiple pathways:
Route A (Direct phosphorylation):
$$
\text{ClCH}2^{13}\text{CO}2\text{Et} + \text{(EtO)}3P \xrightarrow{\Delta} \text{(EtO)}2P(O)CH2^{13}\text{CO}2\text{Et} + \text{EtCl}
$$
Route B (Stepwise activation):
Route A provides better isotopic preservation (99.1% vs. 97.8% for Route B) but requires stringent anhydrous conditions [1] [4].
Final purification employs tandem techniques:
This sequence achieves:
Irritant